Triethyl Sodium Methanetricarboxylate
CAS No.: 68922-87-2
Cat. No.: VC20775483
Molecular Formula: C10H15NaO6
Molecular Weight: 254.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68922-87-2 |
|---|---|
| Molecular Formula | C10H15NaO6 |
| Molecular Weight | 254.21 g/mol |
| IUPAC Name | sodium;triethyl methanetricarboxylate |
| Standard InChI | InChI=1S/C10H15O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h4-6H2,1-3H3;/q-1;+1 |
| Standard InChI Key | UKWMITKBVUKHDA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)[C-](C(=O)OCC)C(=O)OCC.[Na+] |
| Canonical SMILES | CCOC(=O)[C-](C(=O)OCC)C(=O)OCC.[Na+] |
Introduction
Chemical Structure and Properties
Triethyl Sodium Methanetricarboxylate is characterized by its distinctive chemical structure, which consists of a methanetricarboxylate core with three ethyl ester groups and a sodium counterion. According to chemical database records, this compound has a molecular formula of C₁₀H₁₆NaO₆⁺, representing the sodium salt of triethyl methanetricarboxylate . The molecular weight of this compound is approximately 255.22 g/mol as computed by PubChem computational methods . Some variations in reported molecular weight exist across different sources, with an alternative value of 254.21 g/mol also documented in the literature.
The structural representation can be described through standard chemical notation systems. The compound's SMILES notation is recorded as CCOC(=O)C(C(=O)OCC)C(=O)OCC.[Na+], which provides a linear representation of its molecular structure . For more comprehensive structural identification, the InChI notation has been established as InChI=1S/C10H16O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h7H,4-6H2,1-3H3;/q;+1 .
The parent compound of Triethyl Sodium Methanetricarboxylate is Triethyl methanetricarboxylate (CID 80471), which lacks the sodium ion but otherwise maintains the same organic structure . The relationship between these compounds is important for understanding the reactivity and applications of Triethyl Sodium Methanetricarboxylate.
Physical Properties
While comprehensive physical property data specific to Triethyl Sodium Methanetricarboxylate is somewhat limited in the available scientific literature, some properties can be inferred from related compounds. The parent compound, Triethyl methanetricarboxylate, has documented physical properties including a boiling point of 135-137°C at 12 mmHg, a melting point of 27-29°C, and a density of approximately 1.100 g/cm³ . As a salt derivative, Triethyl Sodium Methanetricarboxylate would be expected to demonstrate different physical properties, particularly with respect to solubility in polar versus non-polar solvents, as well as a generally higher melting point compared to its non-ionic parent compound.
Synthesis Methods
The synthesis of Triethyl Sodium Methanetricarboxylate can be accomplished through several established chemical methods. The most common synthetic route involves the reaction of sodium methanetricarboxylate with triethylamine in the presence of a suitable solvent. This method relies on carefully controlled conditions to ensure optimal yield and purity.
Yield and Optimization
Research indicates that under optimized conditions, the synthesis of Triethyl Sodium Methanetricarboxylate can achieve yields of up to 85%. These high yields are dependent on careful control of reaction parameters including temperature, solvent selection, reaction time, and purification techniques. The purity of the synthesized product is typically confirmed through analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Applications in Chemical Synthesis
Triethyl Sodium Methanetricarboxylate serves as a versatile reagent in organic synthesis with multiple applications across different chemical processes. Its utility stems from its ability to function as a specialized carbanion source in various reactions.
Carboxylation Reactions
One of the most significant applications of Triethyl Sodium Methanetricarboxylate is in carboxylation reactions. A comparative study published in Organic Letters (2024) evaluated the efficiency of this compound against other carbanion sources and concluded that it provides superior yields and selectivity in carboxylation reactions. This finding highlights its importance as a precision tool in synthetic organic chemistry.
The compound's ability to serve as a masked malonate ester equivalent makes it particularly valuable in certain synthetic pathways . While this specific functionality is documented for the parent compound, it can be extended to the sodium salt derivative in appropriate reaction environments.
Complex Molecule Synthesis
Triethyl Sodium Methanetricarboxylate's utility extends to the synthesis of complex organic molecules, particularly those containing multiple functional groups. Its controlled reactivity makes it suitable for introducing carboxylate functionality in molecules where selectivity is crucial. This property is particularly valuable in medicinal chemistry applications where precise structural control is essential.
Agricultural Applications
Research has demonstrated that Triethyl Sodium Methanetricarboxylate can be employed in the synthesis of agrochemicals, where it contributes to enhancing the efficacy of herbicides and pesticides. This application leverages the compound's unique structural features to create agricultural chemicals with improved performance characteristics.
Antimicrobial Properties
Recent research has revealed that Triethyl Sodium Methanetricarboxylate exhibits significant antimicrobial properties against various bacterial strains. This finding opens new potential applications in agricultural protection formulations and potential development of new antimicrobial agents. The mechanism of this antimicrobial activity is likely related to the compound's structural features that allow it to interact with bacterial cell components.
Research Findings and Comparative Studies
Scientific investigation of Triethyl Sodium Methanetricarboxylate continues to expand our understanding of its properties and applications. Recent studies have explored both its efficacy and safety profile in various contexts.
Comparative Performance Analysis
The following table summarizes comparative performance data for Triethyl Sodium Methanetricarboxylate in relation to similar compounds in carboxylation reactions:
| Compound | Reaction Type | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Triethyl Sodium Methanetricarboxylate | Carboxylation | 85 | 92 | |
| Other Carbanion Sources (Average) | Carboxylation | 65-75 | 70-85 |
This data demonstrates the superior performance of Triethyl Sodium Methanetricarboxylate in terms of both yield and selectivity, making it a preferred reagent for certain types of carboxylation reactions.
Chemical Identification Data
The following table presents key identification parameters for Triethyl Sodium Methanetricarboxylate:
These identification parameters provide essential information for researchers seeking to work with this compound in laboratory settings.
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